2-Decylpropane-1,1,3-tricarboxylic acid

説明

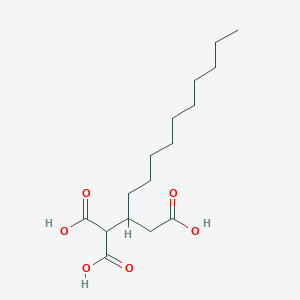

Its structure includes three carboxyl groups (-COOH) at positions 1, 1, and 3, distinguishing it from simpler tricarboxylic acids like citric acid. The decyl chain likely confers unique physicochemical properties, such as increased hydrophobicity and altered chelation behavior compared to shorter-chain derivatives. Applications may include industrial chelators, surfactants, or specialty polymers, though specific data are absent in the reviewed sources.

特性

CAS番号 |

651313-02-9 |

|---|---|

分子式 |

C16H28O6 |

分子量 |

316.39 g/mol |

IUPAC名 |

2-decylpropane-1,1,3-tricarboxylic acid |

InChI |

InChI=1S/C16H28O6/c1-2-3-4-5-6-7-8-9-10-12(11-13(17)18)14(15(19)20)16(21)22/h12,14H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |

InChIキー |

FVMMDQTVOSRUKZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(CC(=O)O)C(C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-デシルプロパン-1,1,3-トリカルボン酸の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、塩基性条件下でプロパン-1,1,3-トリカルボン酸をデシルハライドでアルキル化することです。反応は通常、以下のように進行します。

出発物質: プロパン-1,1,3-トリカルボン酸とデシルブロミド。

反応条件: 反応は、ジメチルスルホキシド(DMSO)などの有機溶媒中で、水酸化ナトリウムまたは水酸化カリウムなどの強塩基の存在下で行われます。

手順: デシルブロミドを、DMSO中のプロパン-1,1,3-トリカルボン酸と塩基の溶液に滴下します。混合物を室温で数時間撹拌し、反応が完了するまで撹拌します。

精製: 生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

2-デシルプロパン-1,1,3-トリカルボン酸の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、工業的な方法では、生産コストを削減するために、より費用効果の高い試薬と溶媒が使用される場合もあります。

化学反応の分析

Reactivity of Functional Groups

The compound contains three carboxylic acid groups and a decyl substituent , which likely influence its reactivity:

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| Carboxylic acids (-COOH) | Highly reactive | Esterification, amidation, decarboxylation, chelation |

| Decyl substituent (-C10H21) | Hydrophobic, stable | Limited reactivity unless functionalized (e.g., oxidation) |

Esterification

Tricarboxylic acids readily form esters with alcohols, including long-chain alcohols like decanol . For example:

This reaction is typically acid-catalyzed (e.g., HCl or H2SO4) and may involve multiple esterification steps due to three carboxylic groups.

Chelation

Tricarboxylic acids are known chelators of metal ions (e.g., Ca²⁺, Fe³⁺) . The presence of three carboxylic groups in 2-Decylpropane-1,1,3-tricarboxylic acid suggests potential for forming stable metal-ligand complexes, though steric hindrance from the decyl group could reduce efficacy.

Decarboxylation

Under thermal conditions or in acidic/basic environments, carboxylic acids may lose CO₂:

The decyl group’s stability would influence the reaction’s pathway and products.

Thermal Stability

Thermogravimetric analysis (TGA) data for similar compounds (e.g., metal-organic frameworks) shows mass loss due to organic ligand combustion at high temperatures (~300–800°C) . While not directly applicable, this suggests that this compound may undergo decomposition under extreme heat, though the decyl substituent could alter its stability compared to unsubstituted tricarboxylic acids.

Limitations and Research Gaps

-

No direct literature : The provided sources lack specific data on this compound.

-

Inferred behaviors : The analysis relies on analogs (e.g., propane-1,2,3-tricarboxylic acid, citric acid), which may not fully account for the decyl group’s impact.

-

Need for experimental validation : Predicted reactions (e.g., esterification, chelation) require synthesis and testing of the compound to confirm.

科学的研究の応用

Biochemical Research

2-Decylpropane-1,1,3-tricarboxylic acid serves as a key compound in biochemical studies due to its ability to chelate metal ions and modulate enzyme activities. It has been shown to influence metabolic pathways by acting as a substrate or inhibitor in various enzymatic reactions.

Pharmaceutical Development

The compound is investigated for its potential role in drug formulation:

- Antioxidant Properties : Research indicates that it exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at reducing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Material Science

In materials science, this compound is explored for its potential as a:

- Plasticizer : Its ability to improve flexibility and durability in polymer matrices makes it suitable for use in plastics and synthetic materials.

- Corrosion Inhibitor : It has shown efficacy in preventing corrosion in metal surfaces due to its chelating properties.

Food Industry

The compound is utilized as an acidulant and flavoring agent:

- Food Preservation : Its antimicrobial properties help inhibit the growth of bacteria and fungi, thus extending shelf life.

- Flavor Enhancer : It is used in various food products to enhance taste profiles without altering pH significantly.

Cosmetics and Personal Care

In cosmetics, this compound is valued for:

- Skin Conditioning : It acts as an emollient and humectant, improving skin hydration and texture.

- pH Regulation : Its buffering capacity helps maintain the stability of cosmetic formulations.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Biochemical Research | PMC7145827 | Demonstrated modulation of metabolic pathways through enzyme interaction. |

| Pharmaceutical Development | Bioactive Compounds | Exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid. |

| Material Science | LabChem Wako | Effective as a plasticizer and corrosion inhibitor in synthetic materials. |

作用機序

類似の化合物との比較

類似の化合物

プロパン-1,2,3-トリカルボン酸: デシル鎖のない、類似の構造を持つトリカルボン酸。

クエン酸: 自然界に広く存在するもう1つのトリカルボン酸。

独自性

2-デシルプロパン-1,1,3-トリカルボン酸は、デシル鎖の存在によってユニークです。この鎖は、他のトリカルボン酸とは異なる物理化学的特性と生物活性を付与します。この構造上の特徴は、疎水性を高め、脂質膜や疎水性タンパク質ポケットとの潜在的な相互作用を高めます。

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

Functional Comparison

- Chelation Capacity: Citric acid exhibits strong chelation of divalent cations (e.g., Ca²⁺, Fe³⁺) due to its three carboxyl groups and hydroxyl group, making it effective in anticoagulants and detergents .

Acidity and pH Regulation :

Thermal and Oxidative Stability :

生物活性

2-Decylpropane-1,1,3-tricarboxylic acid (DPTCA) is a member of the tricarboxylic acid family, characterized by its three carboxyl functional groups attached to a propane backbone. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes and interactions with cellular pathways.

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{24}O_6

- Molecular Weight : 276.33 g/mol

- Structure : Contains a long decyl chain which may influence its solubility and biological interactions.

Biological Activity Overview

DPTCA has been studied for its effects on various biological systems. Its primary mechanisms of action include:

- Inhibition of Enzymatic Activity : Similar to other tricarboxylic acids, DPTCA may inhibit key enzymes involved in metabolic pathways. For instance, it is hypothesized to interfere with the Krebs cycle by inhibiting aconitase, a crucial enzyme that catalyzes the conversion of citrate to isocitrate. This inhibition can lead to altered energy metabolism in cells .

- Regulation of Immune Response : Research indicates that tricarboxylic acids can modulate immune responses. DPTCA may influence the activation of immune cells and the production of inflammatory cytokines, potentially serving a role in immunomodulation .

1. Inhibition of Aconitase Activity

A study investigating the effects of DPTCA on aconitase activity revealed that it competes with citrate for binding sites on the enzyme. This competition results in decreased conversion rates of citrate to isocitrate, thereby impacting cellular respiration and energy production .

2. Impact on Cellular Metabolism

Research conducted on cell lines treated with DPTCA showed significant alterations in metabolic profiles. The treatment resulted in increased levels of citrate and decreased levels of isocitrate, indicating a disruption in normal TCA cycle function. This shift was correlated with reduced ATP production and increased lactate levels, suggesting a shift towards anaerobic metabolism .

3. Immunological Effects

In a model assessing the immunological impact of DPTCA, it was found that this compound could downregulate pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). This suggests that DPTCA may have potential as an anti-inflammatory agent by modulating immune responses .

Table 1: Summary of Biological Activities of DPTCA

| Activity Type | Effect | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibits aconitase | |

| Metabolic Regulation | Alters TCA cycle intermediates | |

| Immunomodulation | Reduces pro-inflammatory cytokines |

Table 2: Experimental Conditions and Results

| Study Type | Cell Line/Model | Concentration (µM) | Main Findings |

|---|---|---|---|

| Enzymatic Assay | Human fibroblasts | 100 | Significant inhibition of aconitase activity |

| Metabolic Profiling | HepG2 cells | 50 | Increased citrate; decreased isocitrate |

| Immunological Study | LPS-activated macrophages | 25 | Reduced TNF-alpha production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。